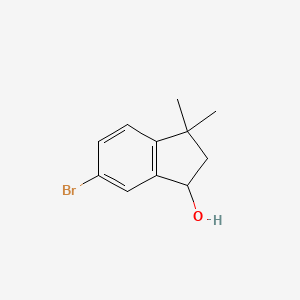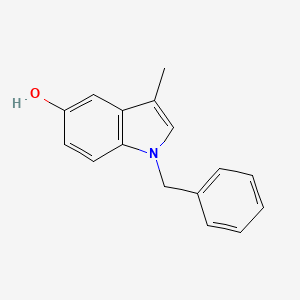![molecular formula C14H8N2S B11869570 Cyclohepta[b]thiazolo[4,5-f]indole CAS No. 249-58-1](/img/structure/B11869570.png)
Cyclohepta[b]thiazolo[4,5-f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta[b]thiazolo[4,5-f]indole is a heterocyclic compound that features a unique fusion of indole and thiazole rings with a seven-membered cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[b]thiazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the gold-mediated energy transfer photocatalysis, which is an efficient and atom-economical strategy . This method employs gold-based photocatalysts to facilitate the formation of the cyclohepta[b]indole core through [2+2]-cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom-economical reactions are likely to be employed. These methods ensure high yields and minimal waste, making the process environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohepta[b]thiazolo[4,5-f]indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
Cyclohepta[b]thiazolo[4,5-f]indole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Cyclohepta[b]thiazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta[b]indoles: These compounds share a similar core structure but lack the thiazole ring.
Tetrahydrocarbazoles: These compounds feature a similar indole ring but differ in the fused ring system.
Tetrahydroindolo[3,2-c]quinoline: These compounds have a similar indole ring but differ in the overall ring structure.
Uniqueness
Cyclohepta[b]thiazolo[4,5-f]indole is unique due to the presence of both indole and thiazole rings fused with a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
249-58-1 |
|---|---|
Formule moléculaire |
C14H8N2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
13-thia-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2S/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
Clé InChI |
LFHRPCAGQUORRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=CS4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)










![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
